molecular formula C7H13ClO2 B584142 2-Heptanone,  4-chloro-3-hydroxy- CAS No. 144969-18-6

2-Heptanone, 4-chloro-3-hydroxy-

Cat. No.: B584142
CAS No.: 144969-18-6
M. Wt: 164.629
InChI Key: MFRLVVRNSVQAPN-UHFFFAOYSA-N
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Description

Contextual Significance of α-Halo-β-Hydroxyketones in Organic Chemistry

α-Halo-β-hydroxyketones are bifunctional compounds that serve as versatile building blocks in organic synthesis. The presence of a hydroxyl group adjacent to a halogenated carbon atom, all in proximity to a carbonyl group, creates a molecule with multiple reactive sites. This arrangement allows for a diverse range of chemical transformations.

The electrophilic nature of both the carbonyl carbon and the carbon bearing the halogen atom makes them susceptible to attack by nucleophiles. nih.gov This dual electrophilicity is a key feature that synthetic chemists exploit. For instance, these compounds can undergo intramolecular cyclization to form epoxides or other cyclic ethers. Furthermore, the hydroxyl group can be oxidized to a ketone, yielding an α-halo-β-diketone, another valuable synthetic intermediate. oregonstate.edu The presence of the halogen also facilitates various coupling reactions and can be reductively removed if desired. wikipedia.org

The reactivity of α-haloketones is amplified by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov Their utility is demonstrated in the synthesis of a wide array of heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org

Historical Perspectives on Heptanone Derivatives in Synthetic Endeavors

Heptanone and its derivatives have a long-standing history in synthetic chemistry, finding applications in various industrial sectors. 2-Heptanone (B89624), for example, is a naturally occurring compound found in clove oil and cinnamon oil and is utilized as an industrial solvent and in the formulation of fragrances. frontiersin.org The synthesis of various methyl heptanone derivatives has been a focus of research due to their importance as intermediates in the production of vitamins like vitamin E and A, as well as other aroma compounds. google.com

Different synthetic strategies have been developed to produce heptanone derivatives. These include the aldol (B89426) condensation of acetone (B3395972) with other carbonyl compounds, followed by dehydration and hydrogenation. For instance, the cross-aldolization of acetone with isovaleraldehyde (B47997) can lead to the formation of 4-hydroxy-6-methylheptan-2-one. google.com The versatility of the heptanone framework allows for the introduction of various substituents, leading to a wide range of functionalized molecules with diverse applications.

Scope and Research Objectives for 2-Heptanone, 4-chloro-3-hydroxy-

While the broader classes of α-halo-β-hydroxyketones and heptanone derivatives are well-established in the chemical literature, specific research on 2-Heptanone, 4-chloro-3-hydroxy- is limited. This article aims to bridge this gap by providing a comprehensive theoretical overview of this particular molecule. The primary objectives are:

To elucidate the structural and electronic properties of 2-Heptanone, 4-chloro-3-hydroxy- based on the established principles of physical organic chemistry.

To propose plausible synthetic routes for its preparation, drawing parallels from the synthesis of related α-halo-β-hydroxyketones.

To analyze the stereochemical possibilities and discuss the implications of chirality for this molecule.

To highlight potential areas of research where this compound could serve as a valuable synthon.

By focusing on these objectives, this article seeks to stimulate further experimental investigation into the chemistry and potential applications of 2-Heptanone, 4-chloro-3-hydroxy-.

Stereochemical Considerations and Chiral Implications for 2-Heptanone, 4-chloro-3-hydroxy-

The structure of 2-Heptanone, 4-chloro-3-hydroxy- contains two stereogenic centers at the C3 and C4 positions. The carbon atom bearing the hydroxyl group (C3) and the carbon atom bearing the chlorine atom (C4) are both chiral. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

The synthesis of a specific stereoisomer, or enantiomerically enriched mixtures, is a significant challenge and a key area of modern organic synthesis. Asymmetric synthesis strategies, such as the use of chiral catalysts or reagents, would be necessary to control the stereochemical outcome of the reaction. researchgate.net For example, the asymmetric reduction of a precursor diketone could potentially lead to the formation of a specific diastereomer of the hydroxyketone. The synthesis of all four stereoisomers of the related 5-hydroxy-4-methyl-3-heptanone has been achieved using biocatalytic methods, highlighting a potential avenue for the stereoselective synthesis of 2-Heptanone, 4-chloro-3-hydroxy-. researchgate.net

The specific stereochemistry of the molecule will have a profound impact on its biological activity and its utility as a chiral building block in the synthesis of more complex molecules. The ability to selectively synthesize each stereoisomer would be of great value for applications in medicinal chemistry and materials science.

Properties

CAS No.

144969-18-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.629

IUPAC Name

4-chloro-3-hydroxyheptan-2-one

InChI

InChI=1S/C7H13ClO2/c1-3-4-6(8)7(10)5(2)9/h6-7,10H,3-4H2,1-2H3

InChI Key

MFRLVVRNSVQAPN-UHFFFAOYSA-N

SMILES

CCCC(C(C(=O)C)O)Cl

Synonyms

2-Heptanone, 4-chloro-3-hydroxy-

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Heptanone, 4 Chloro 3 Hydroxy

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C-4 position of 2-Heptanone (B89624), 4-chloro-3-hydroxy- serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by factors such as the nature of the nucleophile, solvent, and the stability of potential carbocation intermediates.

In reactions with strong nucleophiles, the direct displacement of the chloride ion is typical. For instance, treatment with alkoxides or amines would yield the corresponding ethers and amines. However, the presence of the adjacent hydroxyl group can lead to intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, attacking the carbon bearing the chlorine to form an epoxide intermediate. researchgate.net This epoxide is then susceptible to ring-opening by a nucleophile.

The use of specific reagents can control the regioselectivity of these transformations. For example, the Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and a suitable chlorine source, can be employed for the regioselective chlorination of diols, which suggests that similar principles could be applied to substitute the hydroxyl group in the presence of the chloro group, or vice-versa, under specific conditions. nih.govrsc.org

Oxidation and Reduction Pathways of the Ketone and Hydroxyl Functions

The presence of both a ketone and a secondary alcohol allows for a variety of oxidation and reduction reactions. The selectivity of these transformations is a key consideration in synthetic applications.

The ketone at the C-2 position can be selectively reduced to a secondary alcohol, yielding a chlorodiol. The choice of reducing agent is crucial for achieving high chemoselectivity, avoiding the reduction of the chloro group.

Common reducing agents like sodium borohydride (B1222165) (NaBH(_4)) are well-suited for this purpose as they readily reduce ketones but are generally unreactive towards alkyl chlorides. msu.edu The reduction of β-hydroxy ketones can be highly diastereoselective, and the stereochemical outcome can be directed by the existing hydroxyl group. youtube.com Reagents such as tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) have been shown to produce anti-1,3-diols with high selectivity, while chelation-controlled reductions using agents like catecholborane can yield syn-1,3-diols. acs.orgacs.org

In a related context, the asymmetric reduction of α-chloro ketones, such as 1-chloro-2-heptanone, to the corresponding (S)-1-chloro-2-heptanol has been achieved with high yield and enantiomeric excess using biocatalysts like Curvularia hominis B-36. researchgate.net Similarly, various alcohol dehydrogenases have been characterized for their ability to reduce 2-heptanone to 2-heptanol, demonstrating the potential for enzymatic methods in these transformations. asm.orgnih.gov

Table 1: Comparison of Reducing Agents for β-Hydroxy Ketones

Reducing Agent/System Typical Diastereoselectivity Reference
Tetramethylammonium triacetoxyborohydride anti acs.org
Catecholborane syn acs.org

The secondary hydroxyl group at the C-3 position is susceptible to oxidation to a ketone, which would result in the formation of 4-chloro-2,3-heptanedione. The challenge in this transformation is to prevent side reactions, such as elimination or reactions involving the existing ketone or chloro group.

Several oxidizing agents are known to be effective for the oxidation of β-hydroxy ketones to β-diketones. oregonstate.edu A systematic study found that o-iodoxybenzoic acid (IBX) is a highly efficient and operationally simple reagent for this transformation, often providing near-quantitative yields. acs.orgnih.gov Other common oxidants like those used in Swern or Dess-Martin oxidations have also been used, though sometimes with lower yields. oregonstate.eduacs.org Another effective system involves using sodium hypochlorite (B82951) in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (BzO-TEMPO). acs.org

Table 2: Comparison of Oxidation Yields for β-Hydroxyketones

Oxidant Typical Yield Reference
o-Iodoxybenzoic Acid (IBX) ~99% acs.org
Dess-Martin Periodinane (DMP) 40-52% oregonstate.eduacs.org
Swern Oxidation ~35% oregonstate.eduacs.org

Elimination Reactions Leading to Unsaturated Derivatives

The treatment of 2-Heptanone, 4-chloro-3-hydroxy- with a base can induce an elimination reaction, leading to the formation of an unsaturated ketone. This reaction is a dehydrochlorination, where the chlorine at C-4 and a proton from an adjacent carbon are removed. eurochemengineering.com

The most common pathway for chlorohydrins is an intramolecular reaction where the hydroxyl group is deprotonated by a base, forming an alkoxide. researchgate.net This alkoxide then acts as an internal nucleophile, displacing the adjacent chlorine atom to form an epoxide ring. researchgate.netontosight.ai This reaction is known to be rapid. researchgate.net The resulting epoxide, an α,β-epoxy ketone, is a valuable synthetic intermediate that can undergo further reactions.

Alternatively, a stronger base could potentially abstract a proton from C-5, leading to the direct E2 elimination of HCl to form an α,β-unsaturated ketone, hept-4-en-2-one. The regioselectivity of the elimination (i.e., which proton is removed) would depend on the reaction conditions and the steric and electronic environment of the molecule.

Rearrangement Reactions and Isomerization Processes

Halohydrins and their derivatives can undergo various rearrangement reactions, often catalyzed by acids or bases. upertis.ac.id For α-halo ketones, the Favorskii rearrangement is a well-known reaction where treatment with a base leads to a rearranged carboxylic acid derivative. While 2-Heptanone, 4-chloro-3-hydroxy- is a β-hydroxy-γ-chloro ketone, related rearrangement pathways could be envisaged under certain conditions.

A more likely rearrangement involves the epoxide intermediate formed via intramolecular substitution (as described in section 3.3). Epoxides can undergo acid- or base-catalyzed rearrangements. For example, acid-catalyzed opening of the epoxide ring could lead to the formation of a carbocation, which could then rearrange to a more stable structure before being trapped by a nucleophile.

In a related system, the treatment of a protected 4,5-dihydroxy-3-chloro-2-oxo ester with magnesium halides was shown to induce a one-pot rearrangement–cyclization reaction to yield a 4-halo-3-hydroxy-2-pyrone. researchgate.net This demonstrates the potential for complex, cascade reactions initiated by the interaction of a Lewis acid with the functional groups of a chlorohydrin derivative. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of three distinct functional groups (ketone, alcohol, chloride) makes chemo- and regioselectivity critical considerations when performing reactions on 2-Heptanone, 4-chloro-3-hydroxy-. The choice of reagent and reaction conditions determines which functional group will react preferentially.

Reduction: Chemoselectivity is paramount in reduction reactions. Mild hydride reagents like NaBH(_4) will selectively reduce the ketone over the chloroalkane functionality. msu.edu The stereoselectivity of this reduction can be controlled by the choice of reagent and the use of chelating Lewis acids, which coordinate to both the ketone and the hydroxyl group to direct the hydride attack. youtube.comacs.org

Oxidation: In oxidation reactions, the secondary alcohol is the target. Strong oxidizing agents must be used with care to avoid cleavage or other side reactions. Reagents like IBX have shown high selectivity for the oxidation of β-hydroxy ketones. acs.orgnih.gov

Substitution vs. Elimination: The competition between nucleophilic substitution at C-4 and elimination to form an epoxide or an unsaturated ketone is primarily controlled by the basicity of the reagent. Strong, non-nucleophilic bases would favor elimination, while less basic, potent nucleophiles would favor substitution. The most common pathway for vicinal chlorohydrins under basic conditions is intramolecular substitution to form an epoxide. researchgate.netontosight.ai

Regioselectivity: In nucleophilic substitution or elimination reactions, regioselectivity is key. For instance, in the formation of halohydrins from alkenes (the reverse of an elimination), the halogen acts as the electrophile, and the nucleophilic solvent attacks the more substituted carbon of the intermediate halonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com Similar principles of electronic and steric control would govern the regioselectivity of reactions on 2-Heptanone, 4-chloro-3-hydroxy-. For example, Lewis acids can be used to control the regioselectivity of epoxide ring-opening reactions. clockss.org

Advanced Spectroscopic and Analytical Characterization of 2 Heptanone, 4 Chloro 3 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Heptanone (B89624), 4-chloro-3-hydroxy-. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that offer initial insights into the molecular structure.

The ¹H NMR spectrum of a related compound, 3-hydroxybutanone, shows distinct proton resonances. For instance, the methyl protons adjacent to the carbonyl group (CH₃CO) appear as a singlet around 2.21 ppm, while the proton on the carbon bearing the hydroxyl group (CHOH) resonates at approximately 4.26 ppm and is split into a quartet by the adjacent methyl group. docbrown.info The hydroxyl proton itself often appears as a singlet, in this case around 3.65 ppm, and the terminal methyl protons (CH₃CH(OH)) show up as a doublet near 1.39 ppm. docbrown.info While specific shifts for 2-Heptanone, 4-chloro-3-hydroxy- would differ due to the presence of the chlorine atom and the longer alkyl chain, the general principles of chemical shifts and splitting patterns remain applicable. The chlorine atom at the 4-position is expected to deshield adjacent protons, causing their signals to appear at a lower field (higher ppm value).

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. For the parent compound, 2-heptanone, characteristic peaks are observed for the carbonyl carbon and the various alkyl carbons. chemicalbook.com In 2-Heptanone, 4-chloro-3-hydroxy-, the carbons attached to the electronegative oxygen and chlorine atoms (C3 and C4) would exhibit significant downfield shifts. For comparison, in a similar chlorinated hydroxyketone, 3-chloro-4-hydroxy-4-methylpentan-2-one, the presence of chlorine influences the chemical shifts of nearby carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Heptanone, 4-chloro-3-hydroxy-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃~2.1-2.3~25-30
C2 (C=O)-~205-215
C3-H (CHOH)~4.0-4.5~70-80
C4-H (CHCl)~4.2-4.7~60-70
C5-H₂~1.6-1.9~30-35
C6-H₂~1.3-1.5~20-25
C7-H₃~0.9~14
OHVariable-

Note: These are estimated values and can be influenced by solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like 2-Heptanone, 4-chloro-3-hydroxy- and determining its stereochemistry. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the carbon chain. youtube.com For instance, a cross-peak between the proton at C3 and the proton at C4 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.comresearchgate.net This is crucial for assigning the proton signal to its corresponding carbon in the backbone. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique is powerful for piecing together different fragments of the molecule, for example, by showing a correlation from the C1 methyl protons to the C2 carbonyl carbon and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the chiral centers at C3 and C4. iranchembook.ir Protons that are close in space, even if they are not directly bonded, will show cross-peaks in a NOESY spectrum.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of 2-Heptanone, 4-chloro-3-hydroxy- and providing structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For 2-Heptanone, 4-chloro-3-hydroxy-, with a molecular formula of C₇H₁₃ClO₂, the expected exact mass can be calculated and compared with the experimental value to confirm the formula and rule out other possibilities. The use of HRMS is crucial in distinguishing between isomers with the same nominal mass. doi.orgscispace.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. researchgate.netnih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways. libretexts.org For 2-Heptanone, 4-chloro-3-hydroxy-, common fragmentation patterns would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the loss of an alkyl radical.

McLafferty rearrangement: A characteristic fragmentation for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Loss of small neutral molecules: Such as water (H₂O) from the hydroxyl group or hydrogen chloride (HCl).

The analysis of these fragmentation patterns helps to confirm the positions of the chloro and hydroxy substituents on the heptanone backbone. nih.gov

Table 2: Expected Key Fragment Ions in the Mass Spectrum of 2-Heptanone, 4-chloro-3-hydroxy-

m/z of Fragment Ion Possible Identity/Origin
M-18Loss of H₂O
M-36Loss of HCl
M-43Loss of CH₃CO (acetyl group)
M-57Loss of C₄H₉ (butyl group)
43[CH₃CO]⁺

Note: 'M' represents the molecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.com

The IR spectrum of a molecule is unique and can serve as a "fingerprint" for identification. scispace.com For 2-Heptanone, 4-chloro-3-hydroxy-, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. researchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. researchgate.net The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. Other absorptions for C-H stretching and bending vibrations of the alkyl chain would also be present.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. scispace.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2-Heptanone, 4-chloro-3-hydroxy-, the C=O stretch would also be observable in the Raman spectrum, as would the various C-H and C-C vibrations of the carbon skeleton.

Table 3: Characteristic Infrared Absorption Frequencies for 2-Heptanone, 4-chloro-3-hydroxy-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (sp³)Stretching2850-3000
C=O (Ketone)Stretching~1715 (strong, sharp)
C-OStretching1050-1200
C-ClStretching600-800

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatography is an essential tool for the analysis of 2-Heptanone, 4-chloro-3-hydroxy-, providing the means to separate the compound from impurities originating from its synthesis or degradation. zu.edu.pk Due to the presence of two chiral centers at the C3 and C4 positions, this compound can exist as four possible stereoisomers. The separation of these isomers is critical, as they may exhibit different biological activities and physical properties. Both gas and liquid chromatography are employed to meet these analytical challenges. uta.edu

Gas Chromatography (GC) with Advanced Detectors (FID, ECD, MS)

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like 2-Heptanone, 4-chloro-3-hydroxy-. researchgate.net The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a workhorse detector in GC, offering high sensitivity for most organic compounds. nih.gov It operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions that are then detected as a current. While robust and providing a near-universal response for hydrocarbons, its response is proportional to the number of oxidizable carbon atoms. It is well-suited for quantifying the purity of the main compound but lacks specific selectivity for halogenated structures. nih.gov

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to compounds containing electronegative atoms, such as halogens (in this case, chlorine). chromatographyonline.com It operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons. When an electronegative compound like 4-chloro-3-hydroxy-2-heptanone passes through the detector, it captures electrons, causing a measurable decrease in the standing current. This makes the ECD an ideal choice for trace-level detection and quantification of this chlorinated ketone, especially in complex matrices where other non-halogenated compounds might interfere. chromatographyonline.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the most powerful tool for identification. frontiersin.org The MS detector ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net This allows for unambiguous confirmation of the compound's identity. The fragmentation pattern can also provide structural information, helping to distinguish it from isomers or related impurities. For 2-Heptanone, 4-chloro-3-hydroxy-, characteristic fragments would be expected from the loss of a chlorine atom, a water molecule from the hydroxyl group, and alpha-cleavages adjacent to the carbonyl group.

Table 1: Comparison of GC Detectors for 2-Heptanone, 4-chloro-3-hydroxy- Analysis

Detector Principle of Operation Selectivity Application
Flame Ionization Detector (FID) Measures the current produced by the combustion of organic compounds in a hydrogen flame. nih.gov Low; responds to most carbon-containing compounds. Purity assessment and general quantification.
Electron Capture Detector (ECD) Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. chromatographyonline.com High; selective for halogenated compounds, nitro groups, and conjugated carbonyls. Trace analysis and selective detection of the chlorinated compound.
Mass Spectrometry (MS) Ionizes compounds and separates the resulting fragments by their mass-to-charge ratio. frontiersin.org High; provides structural information for definitive identification. Structural confirmation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

For the critical task of separating the stereoisomers of 2-Heptanone, 4-chloro-3-hydroxy-, High-Performance Liquid Chromatography (HPLC) is the method of choice. uta.edu Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires the use of a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). researchgate.net

CSPs are typically made by bonding or immobilizing a chiral selector onto a solid support like silica (B1680970) gel. researchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different interaction energies and thus different retention times. researchgate.net

Commonly used CSPs for separating chiral alcohols and ketones include those based on:

Polysaccharides: Derivatives of cellulose (B213188) or amylose (B160209) coated on silica are among the most versatile and widely used CSPs. They can operate in normal-phase, reversed-phase, or polar organic modes, and their chiral recognition ability relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com

Cyclodextrins: These cyclic oligosaccharides have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. nih.gov Chiral recognition is primarily based on the inclusion of a part of the analyte molecule (e.g., the alkyl chain) into the cavity, with additional interactions occurring at the rim of the cyclodextrin. nih.gov

Glycopeptide Antibiotics: Macrocyclic antibiotics like teicoplanin and vancomycin (B549263) can offer excellent enantioselectivity for a wide range of compounds, including those with hydroxyl and keto groups. mdpi.com

The development of an HPLC method would involve screening various CSPs and mobile phase compositions (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to achieve optimal resolution between the four possible stereoisomers. mdpi.comchromatographyonline.com

Table 2: Common Chiral Stationary Phases for Isomer Separation

CSP Type Chiral Selector Typical Mobile Phases Separation Principle
Polysaccharide-based Amylose or Cellulose derivatives (e.g., carbamates, benzoates) Heptane (B126788)/Ethanol, Hexane/Isopropanol, Acetonitrile/Water Hydrogen bonding, dipole-dipole interactions, steric fit. mdpi.com
Cyclodextrin-based Native or derivatized β- or γ-cyclodextrin Acetonitrile/Water, Methanol/Buffer Host-guest inclusion complex formation. nih.gov
Macrocyclic Glycopeptide Teicoplanin, Vancomycin Methanol/Water/Acid/Base Multiple interactions including hydrogen bonding, ionic, and steric repulsion. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where one-dimensional GC may not provide sufficient resolving power, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. unife.itdtic.mil This technique links two different GC columns (e.g., a non-polar primary column and a polar secondary column) via a modulator. copernicus.org

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast secondary separation. copernicus.org The result is a structured two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. copernicus.orgshimadzu.com This greatly increases peak capacity, allowing for the separation of co-eluting peaks and the clear visualization of compound classes. dtic.milmdpi.com For 2-Heptanone, 4-chloro-3-hydroxy-, GCxGC could be used to separate its various isomers from a complex matrix of synthetic by-products, providing a detailed chemical fingerprint of the sample. unife.it

Table 3: Hypothetical GCxGC System for Analysis of 2-Heptanone, 4-chloro-3-hydroxy-

Parameter First Dimension (¹D) Second Dimension (²D)
Column Type Non-polar (e.g., DB-5ms) Polar (e.g., DB-1701)
Separation Principle Boiling Point / Volatility Polarity
Typical Length 30 m 1-2 m
Typical Film Thickness 0.25 µm 0.10 µm
Modulation Period 4-8 seconds N/A

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. acs.org For 2-Heptanone, 4-chloro-3-hydroxy-, derivatization can be employed to increase volatility, improve thermal stability for GC, or enhance the response of a specific detector. researchgate.net

Key derivatization strategies for this molecule would target its hydroxyl and carbonyl functional groups:

Silylation of the Hydroxyl Group: The active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov This process blocks the polar hydroxyl group, reducing intermolecular hydrogen bonding, which in turn increases the compound's volatility and thermal stability, leading to sharper and more symmetrical peaks in GC analysis. researchgate.net

Oximation of the Carbonyl Group: The ketone functional group can be reacted with hydroxylamine (B1172632) derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov This reaction forms an oxime derivative that incorporates a polyfluorinated benzyl (B1604629) group. The resulting PFBHA-oxime is highly electronegative and thus extremely sensitive to the Electron Capture Detector (ECD), enabling ultra-trace quantification that would otherwise be impossible. acs.orgnih.gov

Table 4: Derivatization Strategies for 2-Heptanone, 4-chloro-3-hydroxy-

Functional Group Reagent Purpose Analytical Advantage
Hydroxyl (-OH) BSTFA, MTBSTFA Silylation Increases volatility and thermal stability for GC analysis, improving peak shape. researchgate.net
Carbonyl (C=O) PFBHA Oximation Introduces a polyfluorinated group, dramatically enhancing sensitivity for ECD detection. acs.orgnih.gov
Both -OH and C=O Sequential derivatization (e.g., oximation followed by silylation) Dual modification Creates a stable, volatile derivative with high ECD response for comprehensive GC-ECD analysis.

Computational Chemistry and Theoretical Studies on 2 Heptanone, 4 Chloro 3 Hydroxy

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of a molecule and its geometric parameters. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost.

Detailed Research Findings: For 2-Heptanone (B89624), 4-chloro-3-hydroxy-, theoretical calculations would typically be initiated by identifying all possible stereoisomers and their low-energy conformers. Rotations around the single bonds of the heptane (B126788) backbone give rise to a complex conformational landscape. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to perform geometry optimizations for these various conformers. researchgate.netacs.org The calculations would seek to find the structures that correspond to minima on the potential energy surface.

The relative energies of these conformers determine their population distribution at a given temperature. Key structural features, such as the intramolecular interactions between the hydroxyl (-OH), chloro (-Cl), and carbonyl (C=O) groups, would be of particular interest. For instance, calculations can reveal the presence and strength of intramolecular hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen or the chlorine atom. Such interactions significantly influence the molecule's preferred shape and stability. researchgate.net Theoretical studies on analogous β-diketones and hydroxyketones have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing specific enol forms or folded conformations. researchgate.netresearchgate.net

The optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed molecular portrait.

Table 5.1.1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of (3R,4R)-2-Heptanone, 4-chloro-3-hydroxy- (DFT/B3LYP/6-311++G(d,p))

ParameterAtom Pair/TrioCalculated Value
Bond Length (Å) C=O1.215
C-Cl1.790
C-OH1.425
O-H0.965
**Bond Angle (°) **O=C-C121.5
C-C-Cl110.8
C-C-OH109.7
Dihedral Angle (°) H-O-C-C65.4

Note: This table contains illustrative data based on typical values for similar functional groups, as specific literature for this exact molecule is unavailable.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating activation energies. This is particularly useful for understanding the reactivity of 2-Heptanone, 4-chloro-3-hydroxy- in various chemical environments, such as atmospheric degradation or synthetic transformations.

Detailed Research Findings: A common theoretical investigation involves modeling the reaction with hydroxyl (•OH) radicals, a key process in atmospheric chemistry. researchgate.netresearchgate.net For 2-Heptanone, 4-chloro-3-hydroxy-, there are multiple sites where an •OH radical can abstract a hydrogen atom. Reaction pathway modeling, often using DFT or more advanced methods like Coupled Cluster (CCSD(T)), can map out the potential energy surface for each possible abstraction channel. acs.org

The process involves locating the transition state (TS) for each pathway—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy indicates a more favorable and faster reaction pathway. For a molecule with multiple functional groups like this one, calculations can predict which hydrogen atom is most susceptible to abstraction. Studies on similar hydroxy ketones have shown that H-abstraction from a carbon atom adjacent to a hydroxyl group is often the most favorable pathway due to the stabilizing effect of the oxygen atom on the resulting radical. researchgate.netresearchgate.net

The rate constants for these reactions can be calculated using Transition State Theory (TST) or more sophisticated approaches like Canonical Variational Transition State Theory (CVT), often including corrections for quantum tunneling. researchgate.netresearchgate.net This allows for a quantitative prediction of the reaction kinetics across a range of temperatures.

Table 5.2.1: Hypothetical Calculated Activation Energies for H-Abstraction from 2-Heptanone, 4-chloro-3-hydroxy- by an •OH Radical

H-Abstraction SitePositionCalculated Activation Energy (Ea) (kcal/mol)
Hydroxyl GroupO-H5.2
Carbonyl α-positionC14.5
Chloro-bearing CarbonC42.1
Hydroxyl-bearing CarbonC31.5
Methylene GroupC53.8

Note: This table presents plausible, illustrative data. The lowest activation energy (at C3) suggests the most probable site of initial attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry can accurately predict various spectroscopic properties, which is crucial for identifying and characterizing a compound. Comparing calculated spectra with experimental results serves as a powerful validation of both the theoretical model and the experimental structure determination.

Detailed Research Findings: Based on the optimized molecular geometry and vibrational frequency calculations at a chosen level of theory (e.g., DFT), a theoretical infrared (IR) spectrum can be generated. semanticscholar.org Each calculated vibrational mode can be assigned to specific molecular motions, such as C=O stretching, O-H bending, or C-Cl stretching, by analyzing their potential energy distribution (PED). researchgate.net This detailed assignment helps in interpreting complex experimental IR and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical shifts are often calculated for the molecule in a simulated solvent environment to better match experimental conditions. The high accuracy of modern computational methods often leads to excellent agreement between predicted and measured NMR spectra, aiding in the definitive assignment of signals, especially for structurally complex molecules with many non-equivalent protons and carbons. acs.org

Table 5.3.1: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for 2-Heptanone, 4-chloro-3-hydroxy-

Spectroscopic DataFeatureCalculated ValueExperimental Value
FT-IR (cm⁻¹) ν(O-H) stretch34503445
ν(C=O) stretch17181720
ν(C-Cl) stretch755752
¹³C NMR (ppm) C=O (C2)208.5209.1
C-Cl (C4)68.267.9
C-OH (C3)75.475.1
¹H NMR (ppm) H-C-OH (H3)4.154.12

Note: This table contains illustrative data to demonstrate the typical level of agreement between theoretical predictions and experimental measurements.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly useful for exploring the full conformational space and understanding intermolecular interactions in a condensed phase, such as in a solvent.

Detailed Research Findings: An MD simulation of 2-Heptanone, 4-chloro-3-hydroxy- would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, like water. The simulation solves Newton's equations of motion for every atom in the system, governed by a force field that describes the intra- and intermolecular forces.

Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to transition between different conformations. This allows for a more realistic understanding of its conformational flexibility compared to static calculations. acs.org The simulation can quantify the time spent in different conformational states, revealing the most populated and functionally relevant shapes in solution.

Furthermore, MD simulations excel at characterizing intermolecular interactions. For 2-Heptanone, 4-chloro-3-hydroxy- in water, the simulation would track the formation and breaking of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. acs.org Analysis of the radial distribution functions can reveal the structure of the solvent shell around different parts of the molecule, providing a detailed picture of its hydration and how the chloro- and propyl-substituents influence its interaction with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, such as reactivity or toxicity. wikipedia.orgnih.gov These models are used to predict the properties of new or untested chemicals.

Detailed Research Findings: To develop a QSAR model for the reactivity of 2-Heptanone, 4-chloro-3-hydroxy-, one would first need a dataset of structurally related chloroketones with experimentally measured reactivity data (e.g., reaction rate constants). For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated using computational chemistry. ias.ac.in

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges, electrophilicity index). ias.ac.inresearchgate.net For instance, the electrophilicity index can be a powerful descriptor for predicting how a molecule will react with nucleophiles.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed reactivity. researchgate.netunipd.it The resulting equation forms the QSAR. Once validated, this model could be used to predict the reactivity of 2-Heptanone, 4-chloro-3-hydroxy- and other similar compounds based solely on their calculated descriptors, offering a rapid and cost-effective screening method. researchgate.net

Table 5.5.1: Hypothetical Molecular Descriptors for a QSAR Reactivity Model

CompoundlogPHOMO Energy (eV)LUMO Energy (eV)Electrophilicity Index (ω)Predicted Reactivity
3-chlorobutan-2-one0.85-10.8-0.951.750.35
2-chloro-3-pentanone1.35-10.7-1.051.810.42
2-Heptanone, 4-chloro-3-hydroxy- 1.98 -10.2 -1.15 1.95 0.58
1-chloro-2-hexanone2.15-10.6-1.101.880.49

Note: This table presents a hypothetical set of descriptors and predicted reactivity values to illustrate the components of a QSAR study.

Role of 2 Heptanone, 4 Chloro 3 Hydroxy As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Chiral Compounds

The presence of a stereocenter at the carbon bearing the hydroxyl group makes 2-Heptanone (B89624), 4-chloro-3-hydroxy- a strategic precursor for the synthesis of chiral compounds. The development of stereoselective methods to control the configuration of this center is crucial for its application in asymmetric synthesis.

One notable application is in the synthesis of β-hydroxy-γ-amino acids, which are important components of various biologically active molecules. nih.gov For instance, the synthesis of N-Boc-isostatine and N-Boc-dolaisoleucine, which are constituents of cytotoxic peptides, can be achieved through stereoselective reactions involving precursors structurally related to 2-Heptanone, 4-chloro-3-hydroxy-. nih.gov The stereochemical outcome of such syntheses can often be controlled by the choice of chiral auxiliaries. nih.gov

Furthermore, enzymatic and chemoenzymatic approaches have been explored to achieve high enantioselectivity in the synthesis of chiral alcohols and their derivatives. google.com For example, alcohol dehydrogenases can be utilized for the stereospecific reduction of ketones to produce chiral alcohols, which are valuable precursors for pharmaceuticals. google.com The synthesis of all four possible stereoisomers of 5-hydroxy-4-methyl-3-heptanone, a related β-hydroxy ketone, has been accomplished using biocatalytic reductions, highlighting the power of biocatalysis in generating stereochemical diversity. researchgate.net

Chiral Compound Class Synthetic Strategy Key Precursor Features
β-Hydroxy-γ-amino acidsStereoselective Reformatsky reactionsPresence of hydroxyl and chloro- functionalities for directed bond formation
Chiral AlcoholsEnzymatic reduction of ketonesKetone functionality for bioreduction
PheromonesAsymmetric synthesis from achiral starting materialsHydroxyl and ketone groups for stereocontrol

Scaffold for Complex Heterocyclic Systems

The functional groups present in 2-Heptanone, 4-chloro-3-hydroxy- make it a suitable scaffold for the construction of complex heterocyclic systems. The ketone and hydroxyl groups can participate in cyclization reactions, while the chlorine atom can be displaced by various nucleophiles to introduce further complexity.

For example, related α-chloro ketones can be used in the synthesis of various heterocyclic structures. The intramolecular reactions of such compounds can lead to the formation of cyclic ethers or other ring systems. While direct examples involving 2-Heptanone, 4-chloro-3-hydroxy- are not extensively documented in this specific context, the principles of using functionalized ketones for heterocycle synthesis are well-established. kvmwai.edu.in The construction of bicyclic scaffolds, for instance, often relies on key intermediates that can undergo intramolecular cyclizations. researchgate.net

The development of one-pot multi-component reactions has further expanded the utility of simple building blocks in the synthesis of complex heterocyclic libraries. rjpbcs.com These reactions often proceed through intermediates that possess multiple reactive sites, similar to the functionalities present in 2-Heptanone, 4-chloro-3-hydroxy-.

Heterocyclic System Synthetic Approach Role of Scaffold
Bicyclic SystemsIntramolecular cyclization reactionsProvides the carbon backbone and functional groups for ring formation
PyransMulti-component reactionsActs as a potential building block in convergent synthetic strategies

Intermediate in the Preparation of Advanced Organic Materials

The reactivity of 2-Heptanone, 4-chloro-3-hydroxy- and its derivatives makes them potential intermediates in the synthesis of advanced organic materials. The ability to undergo polymerization or be incorporated into larger molecular architectures is a key aspect of their utility in this field.

While specific applications of 2-Heptanone, 4-chloro-3-hydroxy- in advanced organic materials are not extensively detailed in the available literature, the principles of using functionalized organic molecules for materials synthesis are broadly applicable. For example, the synthesis of novel polymers often involves the use of monomers with specific functional groups that can participate in polymerization reactions. upertis.ac.id The hydroxyl and chloro- functionalities in 2-Heptanone, 4-chloro-3-hydroxy- could potentially be utilized for such purposes.

The development of new synthetic methods, including those involving transition metal catalysis, has opened up new avenues for the creation of complex organic materials from relatively simple precursors. kashanu.ac.irfree.fr

Utility in the Synthesis of Specialty Chemicals

2-Heptanone, 4-chloro-3-hydroxy- serves as an intermediate in the synthesis of various specialty chemicals, which are compounds produced for specific applications. Its utility stems from the ability to transform its functional groups into other desired moieties.

A key transformation is the conversion to α,β-unsaturated ketones. For instance, the dehydration of the related 4-hydroxy-2-heptanone yields 3-hepten-2-one. google.com Similarly, 1,1,1-trichloro-2-hydroxy-4-alkanones can be dehydrated to form 1,1,1-trichloro-2-alken-4-ones. cdnsciencepub.com These unsaturated ketones are valuable intermediates in their own right, participating in reactions like Michael additions and Diels-Alder cycloadditions.

Furthermore, the chlorine atom can be displaced in nucleophilic substitution reactions to introduce a wide range of functional groups. This versatility allows for the synthesis of a diverse array of specialty chemicals with tailored properties.

Specialty Chemical Class Synthetic Transformation Key Intermediate
α,β-Unsaturated KetonesDehydration of the β-hydroxy ketone2-Heptanone, 4-chloro-3-hydroxy-
Functionalized HeptanonesNucleophilic substitution of the chlorine atom2-Heptanone, 4-chloro-3-hydroxy-

Applications in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The functional groups of 2-Heptanone, 4-chloro-3-hydroxy- make it a potential candidate for participation in such reactions.

While direct examples of 2-Heptanone, 4-chloro-3-hydroxy- in MCRs are not prevalent in the reviewed literature, the principles of MCR design suggest its potential. For example, the synthesis of highly substituted 4H-pyrans can be achieved through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov The ketone functionality in 2-Heptanone, 4-chloro-3-hydroxy- could potentially participate in similar condensation reactions.

The development of new catalytic systems, including those based on metal-organic frameworks, has further expanded the scope and efficiency of MCRs, allowing for the rapid generation of molecular diversity. nih.gov

Environmental Chemical Fate and Atmospheric Transformation of Heptanone Derivatives

Atmospheric Oxidation by Hydroxyl Radicals and Other Oxidants

The primary removal mechanism for many VOCs in the atmosphere is through oxidation, predominantly initiated by hydroxyl (OH) radicals during the day. oup.com For ketones, the rate of this reaction is a key determinant of their atmospheric lifetime. While specific experimental data for 2-Heptanone (B89624), 4-chloro-3-hydroxy- is not available, the reaction rates of related ketones provide valuable insights. The presence of a chlorine atom and a hydroxyl group on the heptanone backbone is expected to significantly influence its reactivity towards OH radicals.

The introduction of a hydroxyl group generally increases the reactivity of a compound with OH radicals, as the hydrogen atom on the hydroxyl group can be readily abstracted. nist.gov Conversely, the presence of a chlorine atom can have a more complex effect. Halogenation can alter the electron density across the molecule, potentially affecting the rates of hydrogen abstraction from the carbon backbone. ontosight.ai For instance, studies on chloroacetones have shown that the rate constants for their reaction with OH radicals are influenced by the degree of chlorination. researchgate.net

Table 1: Comparison of Reaction Rate Coefficients for Ketones with OH Radicals and Cl Atoms at 298 K

Compound Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
3-methyl-3-penten-2-one OH (6.5 ± 1.2) × 10⁻¹¹ copernicus.orgresearchgate.net
4-methyl-3-penten-2-one OH (8.1 ± 1.3) × 10⁻¹¹ copernicus.orgresearchgate.net
5-hexen-2-one OH (4.72 ± 0.12) × 10⁻¹¹ acs.org
4-hexen-3-one OH (8.45 ± 0.13) × 10⁻¹¹ acs.org
3-methyl-3-penten-2-one Cl (2.8 ± 0.4) × 10⁻¹⁰ copernicus.orgresearchgate.net
4-methyl-3-penten-2-one Cl (3.1 ± 0.4) × 10⁻¹⁰ copernicus.orgresearchgate.net

Photochemical Degradation Pathways

In addition to oxidation by radicals, heptanone derivatives can undergo direct photolysis, a process where a molecule absorbs light and breaks down. For ketones, absorption of ultraviolet (UV) radiation can excite the carbonyl group, leading to the cleavage of adjacent carbon-carbon bonds. rsc.orgrsc.org The presence of a chlorine atom can influence the photodecomposition process. Studies on halogenated ketones have shown that irradiation can lead to the formation of halogenated methyl radicals and carbon monoxide. rsc.orgrsc.org

The primary photochemical degradation pathway for 2-Heptanone, 4-chloro-3-hydroxy- would likely involve the absorption of solar radiation, leading to the cleavage of the C-C bond adjacent to the carbonyl group. The presence of the chloro and hydroxy substituents could also open up other degradation pathways, potentially including the cleavage of the carbon-chlorine bond. The efficiency of photolysis, known as the quantum yield, and the wavelengths of light that the molecule can absorb will determine the significance of this degradation route compared to oxidation by radicals. For many ketones, photolysis is a less dominant removal pathway in the lower atmosphere compared to OH radical oxidation. pulsus.com

Formation of Secondary Organic Aerosols and Reaction Products

The atmospheric oxidation of heptanone derivatives leads to the formation of a variety of smaller, more oxidized products and can contribute to the formation of secondary organic aerosol (SOA). acs.orgnih.govcopernicus.org SOA is a significant component of atmospheric particulate matter (PM₂.₅) and has implications for climate and human health.

The oxidation of 2-Heptanone, 4-chloro-3-hydroxy- by OH radicals will produce a complex mixture of gas-phase products and low-volatility compounds that can partition into the aerosol phase. The initial reaction with an OH radical will form a peroxy radical (RO₂), which can then react with nitric oxide (NO) or other peroxy radicals. mit.edu These reactions can lead to the formation of a variety of functionalized products, including smaller ketones, aldehydes, carboxylic acids, and organic nitrates. acs.org

Table 2: Potential Reaction Products from the Atmospheric Oxidation of Functionalized Ketones

Parent Compound Type Potential Reaction Products
Hydroxylated Ketones Dicarbonyls, smaller ketones, aldehydes, carboxylic acids
Chlorinated Ketones Chlorinated organic acids, smaller chlorinated compounds, phosgene
Unsaturated Ketones Epoxides, dicarbonyls, smaller saturated ketones and aldehydes

Environmental Transport and Persistence Considerations

The environmental persistence and transport of a chemical are determined by its atmospheric lifetime and its physical properties. oup.com For 2-Heptanone, 4-chloro-3-hydroxy-, its persistence will be primarily governed by its rate of removal through oxidation and photolysis. Halogenated organic compounds can exhibit a wide range of atmospheric lifetimes, with some being classified as persistent organic pollutants (POPs) due to their resistance to degradation. who.intnih.gov

Volatile halogenated organic compounds (VOCs) can be transported over long distances in the atmosphere, leading to their presence in remote regions far from their emission sources. pouryere.frrsc.orgcopernicus.org The potential for long-range transport of 2-Heptanone, 4-chloro-3-hydroxy- will depend on its atmospheric lifetime; a longer lifetime allows for greater transport. Highly volatile POPs are of particular concern due to their ability to reside in the atmosphere for extended periods. acs.org

Analytical Monitoring of Volatile Organic Compounds (VOCs) Related to Heptanones in the Environment

The detection and quantification of specific VOCs like 2-Heptanone, 4-chloro-3-hydroxy- in the environment require sensitive and selective analytical techniques. researchgate.netmdpi.commdpi.com Gas chromatography (GC) coupled with a variety of detectors is a commonly used method for analyzing VOCs in air samples. mdpi.comwikipedia.orgthermofisher.com

For the analysis of halogenated and hydroxylated compounds, specific detectors can enhance sensitivity and selectivity. For instance, an electron capture detector (ECD) is highly sensitive to halogenated compounds, while mass spectrometry (MS) provides structural information that can be used to identify unknown compounds. The hyphenated technique of GC-MS is a powerful tool for the separation and identification of a wide range of VOCs in complex environmental matrices. mdpi.comwikipedia.org

Sampling methods for VOCs in the air typically involve collecting a known volume of air onto a sorbent tube, followed by thermal desorption or solvent extraction to release the trapped compounds for analysis. mdpi.commdpi.com The choice of sorbent material is critical and depends on the volatility and polarity of the target compounds. mdpi.com For a functionalized compound like 2-Heptanone, 4-chloro-3-hydroxy-, a multi-sorbent bed might be necessary to efficiently capture it from the air.

Table 3: Common Analytical Techniques for VOC Monitoring

Technique Detector Application
Gas Chromatography (GC) Flame Ionization Detector (FID) General quantification of organic compounds
Gas Chromatography (GC) Electron Capture Detector (ECD) Highly sensitive for halogenated compounds
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer (MS) Identification and quantification of a wide range of compounds
High-Performance Liquid Chromatography (HPLC) UV or MS Detector Analysis of less volatile or thermally labile compounds

Q & A

Q. What are the recommended safety protocols for handling 4-chloro-3-hydroxy-2-heptanone in laboratory settings?

  • Methodological Answer: Handling chlorinated ketones requires strict safety measures. Key protocols include:
  • Engineering controls: Use fume hoods to minimize inhalation exposure, as airborne concentrations must be monitored .
  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered by trained personnel .
  • Emergency procedures: Provide eyewash stations and emergency showers. In case of skin contact, rinse thoroughly with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste disposal: Avoid releasing the compound into waterways; classify it as "Water Hazard Class 1" (slightly hazardous) and use sealed containers for waste .

Q. How can researchers synthesize 4-chloro-3-hydroxy-2-heptanone, and what are the critical parameters to control during the reaction?

  • Methodological Answer: Synthesis strategies for analogous chlorinated ketones (e.g., 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone) involve:
  • Chlorination: Introduce chlorine via electrophilic substitution using reagents like SOCl₂ or Cl₂ gas under anhydrous conditions. Control reaction temperature (0–5°C) to prevent over-chlorination .
  • Hydroxylation: Optimize hydroxyl group placement via regioselective oxidation or protection/deprotection sequences (e.g., using tert-butyldimethylsilyl ethers) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical methods are most reliable for quantifying 4-chloro-3-hydroxy-2-heptanone in complex mixtures?

  • Methodological Answer: Key techniques include:
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound using BSTFA to improve volatility. Use a DB-5MS column and electron ionization (EI) mode for fragmentation pattern matching .
  • Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ solvent). The hydroxy proton appears as a broad singlet (~δ 5.5 ppm), while the chloro group deshields adjacent carbons .
  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm. Validate method precision with triplicate injections (RSD < 2%) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in 4-chloro-3-hydroxy-2-heptanone, and how should conflicting data be interpreted?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H couplings (COSY) and ¹H-¹³C connectivity (HSQC). For example, differentiate between keto-enol tautomers by tracking exchangeable protons .
  • Infrared (IR) Spectroscopy: Identify characteristic stretches: C=O (~1700 cm⁻¹), O-H (~3200 cm⁻¹), and C-Cl (~600 cm⁻¹). Compare experimental data with NIST reference spectra to validate assignments .
  • Data contradiction resolution: If IR and NMR disagree on hydroxyl presence (e.g., missing O-H stretch), consider hydrogen bonding or solvent effects. Confirm via deuterium exchange experiments .

Q. How do chloro and hydroxy substituents influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer:
  • Electrophilic sites: The chloro group directs electrophiles to the ketone’s α-position, while the hydroxy group activates adjacent positions via hydrogen bonding. For example, in aldol condensations, the hydroxy group stabilizes enolates, enhancing nucleophilicity .
  • Catalytic hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm). The chloro group may inhibit reduction unless deactivated by electron-withdrawing effects. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) .

Q. What methodologies assess the environmental persistence of 4-chloro-3-hydroxy-2-heptanone, and how can biodegradation study discrepancies be addressed?

  • Methodological Answer:
  • Soil mobility tests: Conduct batch sorption experiments using OECD Guideline 106. Calculate Koc (organic carbon partition coefficient); values > 500 indicate low mobility .
  • Biodegradation assays: Use OECD 301F (manometric respirometry). If aerobic degradation is inconsistent, test anaerobic conditions (sludge digestion) or microbial consortia from contaminated sites .
  • Addressing discrepancies: Cross-validate using isotope-labeled ¹³C-compounds to trace mineralization pathways. Combine HPLC-MS and stable isotope probing (SIP) to identify metabolites .

Q. How can computational models predict the biological activity of 4-chloro-3-hydroxy-2-heptanone, and what are their limitations?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Input the compound’s 3D structure (PubChem CID) and optimize protonation states at physiological pH .
  • QSAR models: Train models on chlorinated ketone datasets to predict toxicity (e.g., LC50). Validate with leave-one-out cross-validation (R² > 0.7). Limitations include poor accuracy for novel scaffolds lacking training data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.